Clobetasol propionate is classified under the category of topical corticosteroids. It is derived from the natural steroid hormone progesterone and is characterized by its structure, which includes a pregnane backbone with specific functional groups that enhance its therapeutic efficacy. The compound's empirical formula is , with a molecular weight of 467.0 g/mol .
The synthesis of 3,20-dioxopregn-4-en-17-yl propanoate typically involves several steps, beginning with the modification of steroid precursors. The general synthetic route can include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of 3,20-dioxopregn-4-en-17-yl propanoate features:
The stereochemistry around the various chiral centers contributes to its biological activity. The compound's three-dimensional conformation plays a crucial role in its receptor binding affinity and selectivity.
3,20-Dioxopregn-4-en-17-yl propanoate participates in various chemical reactions:
These reactions are significant for understanding its stability and degradation pathways in pharmaceutical formulations.
The mechanism of action of 3,20-dioxopregn-4-en-17-yl propanoate involves:
The physical and chemical properties of 3,20-dioxopregn-4-en-17-yl propanoate include:
These properties influence its formulation into creams or ointments for topical application.
3,20-Dioxopregn-4-en-17-yl propanoate has several scientific applications:
The discovery of 3,20-dioxopregn-4-en-17-yl propanoate emerged from systematic investigation into C17α-esters of 11-deoxycortisol derivatives. Researchers unexpectedly observed that esterification at the C17α position—traditionally associated with glucocorticoid activity—instead conferred potent antiandrogenic properties. This structural modification redirected biological activity from glucocorticoid receptor agonism to selective androgen receptor (AR) antagonism [2] [3]. Clascoterone (developmental code CB-03-01) was selected among analogs due to its optimal therapeutic index, demonstrating superior topical efficacy over existing antiandrogens like spironolactone and flutamide in preclinical models [2].
Table 1: Key Milestones in Steroidal Antiandrogen Development
Time Period | Development Phase | Significant Advance |
---|---|---|
Pre-2010 | Discovery | Unexpected antiandrogenic activity observed in C17α-esters of 11-deoxycortisol |
2010-2015 | Preclinical Optimization | Clascoterone (CB-03-01) selected for development based on topical potency and safety profile |
2020 | Clinical Translation | FDA approval of clascoterone cream (1%) as first-in-class topical antiandrogen for acne |
2025* | Regulatory Expansion | EMA review ongoing for dermatological applications (*as of current date 2025-07-08) |
The compound’s nomenclature reflects its hybrid heritage: "3,20-dioxopregn-4-en-17-yl propanoate" systematically describes the propionate ester at C17, while "clascoterone" (USAN/INN) designates its therapeutic identity. Chemical synonyms include cortexolone 17α-propionate and 21-hydroxy-3,20-dioxopregn-4-en-17-yl propionate, acknowledging both the cortisol-derived backbone and esterification site [2] [9]. This nomenclature duality bridges chemical precision with clinical utility in dermatological literature.
Pregnane steroids constitute a versatile platform for dermatotherapeutic engineering due to their structural compatibility with cutaneous metabolism. 3,20-Dioxopregn-4-en-17-yl propanoate exemplifies this principle through targeted AR antagonism in sebaceous units and hair follicles. Its lipophilic propanoate ester enhances partitioning into pilosebaceous structures, where esterases hydrolyze the prodrug to release the active metabolite cortexolone [2] [3]. This site-specific bioactivation minimizes systemic exposure while achieving effective intrafollicular antiandrogen concentrations.
Molecular studies confirm clascoterone competitively inhibits dihydrotestosterone (DHT) binding to the human androgen receptor (IC₅₀ = 7.2 nM), suppressing androgen-driven transcriptional activity in sebocytes and dermal papilla cells. Its potency exceeds that of benchmark antiandrogens, with 94% AR binding inhibition in reporter assays compared to 63% for spironolactone and 49% for enzalutamide [2] [3]. This mechanistic profile directly addresses the androgen sensitivity of sebaceous gland hyperactivity and follicular keratinization disorders.
Table 2: Molecular Targets in Androgen-Dependent Dermatopathology
Biological Target | Pathophysiological Role | Effect of 3,20-Dioxopregn-4-en-17-yl Propanoate |
---|---|---|
Androgen Receptor (AR) | Mediates sebocyte proliferation and lipogenesis | Competitive antagonism (Ki = 3.2 nM) |
5α-Reductase | Converts testosterone to potent DHT | Indirect suppression of DHT-AR signaling |
Sebaceous Gland AR | Regulates sebum production and composition | Normalizes sebum secretion rate and lipid profile |
Hair Follicle AR | Modulates follicular miniaturization in androgenetic alopecia | Prevents vellus transformation of terminal hairs |
Current research explores structural analogs to expand therapeutic applications. The 17α-butyrate ester (CB-03-04) demonstrates extended dermal residence time, while halogenated derivatives show enhanced AR binding affinity. These structure-activity relationships confirm the C17α ester chain length critically modulates both potency and pharmacokinetics—shorter chains (acetate) diminish antiandrogenic efficacy, while longer alkyl groups (butyrate) retain activity but alter absorption kinetics [2] [3]. Such insights guide next-generation pregnane antiandrogens for hidradenitis suppurativa and androgenetic alopecia, where phase II trials demonstrate significant hair count improvement with 7.5% clascoterone solutions [2] [9].
Table 3: Systematic Nomenclature of 3,20-Dioxopregn-4-en-17-yl Propanoate and Related Compounds
Chemical Identifier Type | Designation | Source |
---|---|---|
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | [9] |
CAS Registry Number | 19608-29-8 | [9] |
PubChem CID | 11750009 | [9] |
Other Chemical Names | 11-Deoxycortisol 17α-propionate; 17α-(Propionyloxy)-deoxycorticosterone; 21-Hydroxy-3,20-dioxopregn-4-en-17-yl propionate | [2] [3] |
Analog Compound | 9,11-Dehydrocortexolone 17α-butyrate (CB-03-04) | [3] |
Deuterated Form | 21-Hydroxy-3,20-dioxopregn-4-en-17-yl (~2~H₅)propanoate (CAS: N/A; MW: 407.562) | [7] |
The trajectory of pregnane-based dermatotherapeutics continues evolving through molecular optimization. Contemporary research focuses on covalent AR antagonists and dual 5α-reductase/AR inhibitors derived from the 3,20-dioxopregnane scaffold, promising enhanced efficacy for refractory androgen-mediated conditions [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0